7-Hydroxycannabidiol
Overview
Description
7-Hydroxycannabidiol is a primary metabolite of cannabidiol, generated in the body from cannabidiol by the action of the enzyme CYP2C19 . It is known for its non-psychoactive properties and has been found to possess similar anticonvulsant effects to cannabidiol itself . Additionally, it is known to counter the psychoactive effects of tetrahydrocannabinol if present simultaneously .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxycannabidiol involves multiple steps. One notable method is an 8-step synthesis starting from commercially available cannabidiol. This process includes a Piers–Rubinsztajn reaction, which enables mild deprotection and a concise synthesis of this compound . The overall yield of this synthesis is approximately 31% .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalable synthesis of this compound is highly desirable for enabling future clinical trials . The development of robust synthetic routes is critical for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxycannabidiol undergoes various chemical reactions, including oxidation and deprotection reactions. The directed oxidation of cannabinoids to obtain hydroxy-derivatives is a reported strategy, often involving the use of selenium dioxide as an oxidizing agent .
Common Reagents and Conditions:
Major Products: The primary product of these reactions is this compound itself, which is obtained through the oxidation and deprotection of cannabidiol .
Scientific Research Applications
7-Hydroxycannabidiol has garnered significant interest in scientific research due to its diverse therapeutic potential. Some of its applications include:
Mechanism of Action
7-Hydroxycannabidiol exerts its effects primarily through its interaction with the endocannabinoid system. It acts as a non-competitive negative allosteric modulator of the Cannabinoid receptor type 1 . This modulation helps counter the psychoactive effects of tetrahydrocannabinol and contributes to its anticonvulsant and anti-inflammatory properties .
Comparison with Similar Compounds
Cannabidiol: The precursor of 7-Hydroxycannabidiol, known for its non-psychoactive properties and therapeutic potential.
Tetrahydrocannabinol: A psychoactive compound found in cannabis, which this compound can counteract.
Cannabidiolic acid: Another cannabinoid with therapeutic potential.
Uniqueness: this compound is unique due to its specific interaction with the Cannabinoid receptor type 1 and its ability to counteract the psychoactive effects of tetrahydrocannabinol . Its non-psychoactive nature and diverse therapeutic potential make it a compound of significant interest in scientific research and medicine .
Properties
IUPAC Name |
2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-15-11-19(23)21(20(24)12-15)18-10-16(13-22)8-9-17(18)14(2)3/h10-12,17-18,22-24H,2,4-9,13H2,1,3H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELUXPWDPVXUEI-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336767 | |
Record name | 7-Hydroxycannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50725-17-2, 1101886-10-5 | |
Record name | 7-Hydroxycannabidiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxycannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXYCANNABIDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N38G7JB3K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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